4-Hydroxy-3,5-dinitrobenzonitrile

Descripción general

Descripción

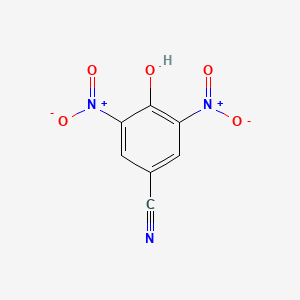

4-Hydroxy-3,5-dinitrobenzonitrile is an aromatic organic compound with the molecular formula C7H3N3O5 It is characterized by the presence of a hydroxyl group (-OH) and two nitro groups (-NO2) attached to a benzene ring, along with a nitrile group (-CN)

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 4-Hydroxy-3,5-dinitrobenzonitrile involves the vicarious nucleophilic substitution (VNS) of 3,5-dinitrobenzonitrile. This reaction can be carried out in a single step, yielding a mixture of 2-hydroxy-3,5-dinitrobenzonitrile and this compound . The reaction conditions typically involve the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of nitration reactions on aromatic compounds can be applied to scale up the production of this compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-3,5-dinitrobenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amines under suitable conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as alkoxides or thiolates can be used to substitute the hydroxyl group.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

4-Hydroxy-3,5-dinitrobenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:

- Synthesis of Pharmaceuticals : The compound is involved in the production of biologically active molecules and pharmaceuticals due to its reactive functional groups.

- Dyes and Pigments : It is used in the formulation of dyes and pigments, contributing to the colorants industry.

Biology

In biological research, this compound has several noteworthy applications:

- MALDI MS Matrix : The compound acts as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), facilitating the analysis of small organic molecules, peptides, and proteins due to its efficient UV light absorption .

- Enzyme Inhibition Studies : Its derivatives are explored for their potential to inhibit specific enzymes, which can have therapeutic implications.

Antimicrobial and Anthelmintic Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies show that its derivatives can inhibit the growth of various bacterial strains . Additionally, related compounds have demonstrated anthelmintic activity against parasitic nematodes, suggesting potential applications in veterinary medicine .

Chemical Reactivity

The compound undergoes various chemical reactions that enhance its utility:

- Reduction Reactions : Nitro groups can be reduced to amines, leading to derivatives with enhanced biological properties.

- Nucleophilic Substitution : The hydroxyl group allows for nucleophilic substitution reactions, enabling the introduction of different functional groups that may alter biological activity .

Antimicrobial Study

A recent investigation assessed the antimicrobial efficacy of several nitroaromatic compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a lead compound for antibiotic development .

Anthelmintic Efficacy

In veterinary studies, related compounds demonstrated effective control over helminth infestations in livestock. This highlights the therapeutic potential of nitroaromatic derivatives against parasitic infections .

Chemical Reactivity Analysis

Research on the chemical reactivity of this compound revealed that it can undergo reduction and substitution reactions under mild conditions. This versatility makes it a valuable intermediate for synthesizing other bioactive compounds .

Uniqueness

This compound is unique due to its combination of both hydroxyl and nitro groups on the benzene ring. This configuration enhances its solubility in polar solvents and makes it suitable for reduction reactions to form amino derivatives .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-3,5-dinitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

- **2

4-Hydroxy-3,5-dimethylbenzonitrile: This compound has methyl groups instead of nitro groups, leading to different chemical properties and reactivity

3,5-Dinitrobenzonitrile: Lacks the hydroxyl group, which affects its solubility and reactivity.

Actividad Biológica

4-Hydroxy-3,5-dinitrobenzonitrile (C7H3N3O5) is an aromatic compound notable for its unique structure, which includes a hydroxyl group (-OH), two nitro groups (-NO2), and a nitrile group (-CN) attached to a benzene ring. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry due to its potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and electrostatic interactions facilitated by its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitro groups can influence the compound's reactivity towards nucleophiles, potentially leading to covalent modifications of biological macromolecules.

Enzyme Inhibition

Research indicates that this compound can be used in studies related to enzyme inhibition. Its structural features allow it to act as an inhibitor for certain enzymatic pathways, making it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing new therapeutic agents .

Toxicity Studies

A quantitative structure-activity relationship (QSAR) analysis has been performed on nitroaromatic compounds, including derivatives of this compound. The results suggest that compounds with similar structures exhibit moderate levels of toxicity. This highlights the importance of understanding the toxicological implications of such compounds in environmental and health-related studies .

Case Studies

- Enzyme Interaction Studies : In a study focusing on enzyme inhibition, this compound was tested against various enzymes to assess its inhibitory potential. The results demonstrated significant inhibition of specific enzyme activities, suggesting its potential as a lead compound for drug development targeting those enzymes.

- Toxicological Assessment : A study utilizing Tetrahymena pyriformis as a model organism evaluated the toxicity of nitroaromatic compounds. Results indicated that this compound exhibited toxicity levels that were consistent with predictions based on its chemical structure. This underscores the need for careful assessment of safety profiles for compounds in this category .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

IUPAC Name |

4-hydroxy-3,5-dinitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O5/c8-3-4-1-5(9(12)13)7(11)6(2-4)10(14)15/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBIIHJRFXQEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177732 | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-80-2 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.